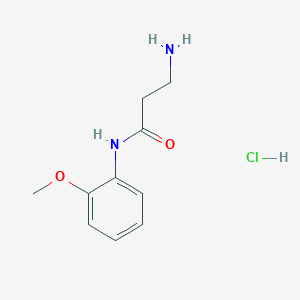
N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Toxicological Evaluation
Toxicological studies on compounds similar to N-1-(2-methoxyphenyl)-beta-alaninamide hydrochloride offer insights into the safety and environmental impact of chemical substances. For example, studies on methoxychlor, a chlorinated hydrocarbon pesticide, outline the importance of understanding the metabolic pathways and toxic effects of chemicals on fertility and development (Cummings, 1997). Similarly, evaluating the toxicology of 2-Hydroxypropyl-β-cyclodextrin provides an example of assessing compound safety and potential therapeutic applications (Gould & Scott, 2005).
Pharmacological Applications
Research into pharmacological applications highlights the therapeutic potential of chemical compounds. Studies on curcumin and its analogues for Alzheimer's disease treatment offer insights into how N-1-(2-methoxyphenyl)-beta-alaninamide hydrochloride might be investigated for its therapeutic effects, emphasizing the role of chemical structure in biological activity (Chainoglou & Hadjipavlou-Litina, 2020). The examination of FTY720 in cancer therapy demonstrates the importance of understanding the molecular targets and mechanisms of action for potential antitumor efficacy (Zhang et al., 2013).
Environmental and Ecological Impact
Studies on the chronic ecotoxicity of chemical compounds, like nonylphenol ethoxylates and nonylphenol, illustrate the necessity of evaluating the environmental impact and risks associated with chemical pollution (Staples et al., 2004). This research can inform the development and application of N-1-(2-methoxyphenyl)-beta-alaninamide hydrochloride by highlighting the importance of environmental safety assessments.
Analytical Methods in Antioxidant Activity
The development and utilization of analytical methods for determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), provide a framework for investigating the chemical properties and potential antioxidative effects of N-1-(2-methoxyphenyl)-beta-alaninamide hydrochloride (Munteanu & Apetrei, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride, also known as 3-amino-N-(2-methoxyphenyl)propanamide hydrochloride, is the striatal dopaminergic receptors in the brain . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions.
Mode of Action
This compound acts as an effective blocker of striatal dopaminergic receptors . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and triggering a response. This blocking activity is the simplest known chemical structure to exert dopaminergic blocking activity .
Propriétés
IUPAC Name |
3-amino-N-(2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJQPMGOHOVIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



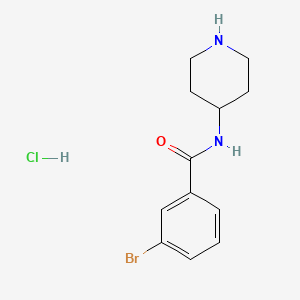
![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)
![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)
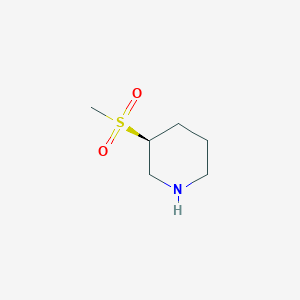
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
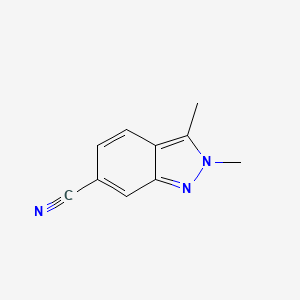
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)
![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
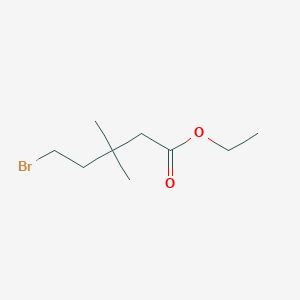
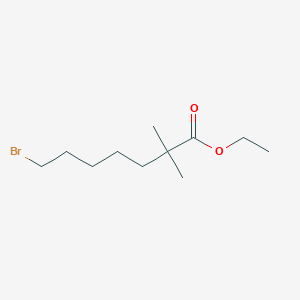
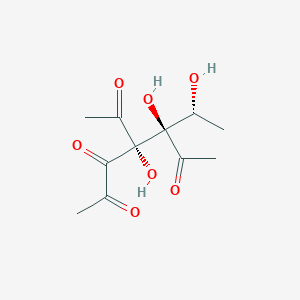
![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)